De Novo Synthesis and Physicochemical Profiling of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid
De Novo Synthesis and Physicochemical Profiling of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The oxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides, esters, and heterocycles to improve metabolic stability and target affinity. 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid represents a highly functionalized, sterically tuned building block. By combining the rigid, hydrogen-bond accepting oxazole core with a lipophilic cyclopentyl group and an ethyl substituent, this molecule provides a highly specific vector for protein binding pockets, making it a critical component in advanced [1].
This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, structural characterization, and mechanistic rationale behind this specific oxazole derivative.
Chemical Identity & Structural Analytics
Understanding the physicochemical parameters of a scaffold is the first step in rational drug design. The foundational , 4-ethyl-1,3-oxazole-5-carboxylic acid, provides the electronic baseline, but the addition of the 2-cyclopentyl group significantly alters the molecule's lipophilicity and 3D conformation.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Computational / Experimental Significance |
| IUPAC Name | 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C₁₁H₁₅NO₃ | Defines exact mass requirements for MS validation. |
| Molecular Weight | 209.24 g/mol | Low MW allows for extensive downstream functionalization. |
| SMILES String | O=C(O)C1=C(CC)N=C(C2CCCC2)O1 | Essential for in silico docking and cheminformatics. |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | Critical for anchoring to basic residues (e.g., Arg/Lys). |
| H-Bond Acceptors | 4 (N, O, C=O, -OH) | Facilitates interaction with kinase/GPCR hinge regions. |
| Topological Polar Surface Area | 63.3 Ų | Optimal for membrane permeability and oral bioavailability. |
Safety Note: Related oxazole-5-carboxylic acid derivatives possess established [2], including Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation (H315, H319). Standard PPE and fume hood protocols are mandatory.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 2,4,5-trisubstituted oxazoles requires precise control over cyclization thermodynamics. We employ a modified Robinson-Gabriel-type condensation between an amide and an α -halo- β -ketoester.
Causality in Reagent Selection
To synthesize the target, cyclopentanecarboxamide is reacted with ethyl 2-chloro-3-oxopentanoate.
-
The Cyclization Phase: The nucleophilic oxygen of the amide attacks the α -carbon of the haloketone. Subsequent dehydration forms the aromatic oxazole ring. Toluene is selected as the solvent to enable the azeotropic removal of water via a Dean-Stark apparatus. According to Le Chatelier's principle, continuously stripping water from the reaction matrix prevents the reversible hydrolysis of the acyclic intermediate, effectively driving the dehydration-cyclization cascade to >95% completion[3].
-
The Saponification Phase: The 4-ethyl group sterically shields the ester carbonyl. A standard room-temperature saponification is kinetically slow. Elevating the temperature to 60°C provides the necessary activation energy, while a 3-fold excess of Lithium Hydroxide (LiOH) ensures quantitative conversion. The lithium cation acts as a mild Lewis acid, coordinating with the oxazole nitrogen and the ester carbonyl oxygen, pre-organizing the transition state for hydroxide attack.
Figure 1: Forward synthetic workflow for the target oxazole-5-carboxylic acid.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoint criteria are met.
Step 1: Condensation to the Ester Intermediate
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanecarboxamide (1.13 g, 10.0 mmol) and ethyl 2-chloro-3-oxopentanoate (1.96 g, 11.0 mmol).
-
Solvation: Add 20 mL of anhydrous toluene.
-
Reaction: Heat the mixture to 110°C (reflux) under an argon atmosphere for 12 hours.
-
Validation Checkpoint (Decision Gate): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Pass: Observation of the cyclized mass [M+H]+=238.1 .
-
Fail: Observation of acyclic adduct [M+H]+=256.1 . If present, add catalytic POCl3 (0.1 eq) and reflux for an additional 2 hours to force dehydration.
-
-
Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with saturated NaHCO3 and brine, dry over Na2SO4 , and evaporate to yield the crude ester.
Step 2: Saponification to the Free API Scaffold
-
Setup: Dissolve the crude ester (approx. 8.0 mmol) in a ternary solvent system of THF/MeOH/H₂O (2:1:1 v/v/v, 16 mL). Causality: THF/MeOH fully solvates the highly lipophilic 2-cyclopentyl-oxazole intermediate, preventing biphasic reaction stalling.
-
Reaction: Add LiOH·H₂O (1.0 g, 24.0 mmol). Stir vigorously at 60°C for 4 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 4:1). The high-Rf ester spot must be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).
-
Workup & Isolation: Remove THF/MeOH under reduced pressure. Dilute the aqueous layer with 10 mL H₂O and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 2.0–2.5.
-
Filtration: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 24 hours.
Figure 2: Self-validating analytical workflow ensuring structural fidelity.
Analytical Characterization & Quality Control
To confirm the structural integrity of the synthesized 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, cross-reference your analytical outputs with the following expected metrics.
Table 2: Analytical Validation Metrics
| Analytical Technique | Expected Signal / Shift | Structural Assignment |
| LC-MS (ESI+) | m/z 210.1 | [M+H]+ of the free carboxylic acid. |
| LC-MS (ESI-) | m/z 208.1 | [M−H]− confirming the acidic proton. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 ppm (br s, 1H) | Carboxylic acid -OH (exchanges with D₂O). |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.20 ppm (m, 1H) | Cyclopentyl -CH- ( α to the oxazole C2). |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.85 ppm (q, J = 7.5 Hz, 2H) | Ethyl -CH₂- group at C4. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.60 - 2.05 ppm (m, 8H) | Cyclopentyl ring methylenes. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.15 ppm (t, J = 7.5 Hz, 3H) | Ethyl -CH₃ group at C4. |
Biological Context & Scaffold Utility
Oxazole-5-carboxylic acids are heavily utilized in the synthesis of pharmaceuticals targeting metabolic disorders, bacterial infections, and oncology pathways[4]. The carboxylic acid moiety acts as a highly effective bioisostere for tetrazoles, or as a direct hydrogen-bond donor to target basic residues in receptor binding sites.
Furthermore, the specific C5-carboxylic acid functionality allows this molecule to undergo transition-metal-catalyzed decarboxylative [5]. This enables researchers to replace the carboxylic acid with complex aryl or heteroaryl groups late in the synthesis, rapidly expanding Structure-Activity Relationship (SAR) libraries without needing to rebuild the oxazole core from scratch.
References
-
Title: 4-ethyl-1,3-oxazole-5-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]
- Title: Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives (Patent DE10010984A1)
Sources
- 1. 1919157-96-2|2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. nextsds.com [nextsds.com]
- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. H30179.06 [thermofisher.com]
